N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2S2/c17-20(18,14-1-2-14)15-11-12-3-7-16(8-4-12)13-5-9-19-10-6-13/h12-15H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOZFRSVLRSTAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2CCN(CC2)C3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine and thianyl intermediates. The piperidine ring can be synthesized through cyclization reactions, while the thianyl group is introduced via thiolation reactions. The final step involves the sulfonamide formation, where the cyclopropanesulfonamide moiety is attached to the piperidine-thianyl intermediate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Core Structural Analysis
The molecule consists of three key components:
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Piperidin-4-yl group : A six-membered nitrogen-containing ring.
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Thian-4-yl moiety : A thiophene ring substituted at position 4.
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Cyclopropanesulfonamide : A sulfonamide group attached to a cyclopropane ring.
Potential Synthetic Pathways
While no direct methods are documented for this specific compound, analogous strategies for similar heterocyclic systems include:
Route 1: Piperidin-4-yl Core Formation
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Cyclization reactions : Piperidine derivatives are often synthesized via ring-closing metathesis or amide cyclization .
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Substitution : Introduction of the thian-4-yl group may involve nucleophilic aromatic substitution or cross-coupling (e.g., Suzuki, Buchwald-Hartwig).
Route 2: Cyclopropanesulfonamide Assembly
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Sulfonation : Cyclopropane sulfonic acid precursors could be coupled to the piperidin-4-ylmethyl fragment via amide bond formation (e.g., using HATU or EDC coupling reagents).
Key Reaction Types
| Reaction Type | Purpose | Example Reagents |
|---|---|---|
| Amide Bond Formation | Link cyclopropanesulfonamide to piperidin-4-ylmethyl | HATU, EDCl, DMAP |
| Cross-Coupling | Attach thian-4-yl group | Palladium catalysts (e.g., Pd(PPh₃)₄), aryl halides |
| Cyclization | Form piperidine ring | Acid catalysts (e.g., HCl), heat |
Challenges and Considerations
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Stability : Cyclopropane rings are strained and may undergo ring-opening under harsh conditions.
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Steric Effects : The bulky thian-4-yl and piperidin-4-yl groups could hinder reactivity.
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Purity Control : TLC and HPLC would be critical for monitoring intermediate steps .
Analytical Characterization
| Technique | Purpose | Expected Data |
|---|---|---|
| NMR | Confirm structural connectivity | Piperidine ring protons (~1.5–4.0 ppm), thian-4-yl aromatic protons (~6.5–7.5 ppm) |
| HRMS | Verify molecular formula | Exact mass matching [C₁₆H₂₃N₃O₂S₃]⁺ |
| IR | Detect functional groups | Sulfonamide stretch (~3300 cm⁻¹), amide carbonyl (~1650 cm⁻¹) |
Biological Relevance
While not explicitly studied in the provided sources, similar sulfonamide-piperidine hybrids are explored in medicinal chemistry for targets like NLRP3 inflammasomes or bacterial enzymes . This compound’s unique structure suggests potential for novel biological interactions.
Scientific Research Applications
Scientific Research Applications
The applications of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclopropanesulfonamide can be categorized as follows:
Chemistry
- Building Block for Complex Molecules : This compound serves as a versatile building block in the synthesis of more complex organic molecules, facilitating the development of novel chemical entities.
Biology
- Biological Activity Exploration : Research has indicated potential biological activities, including antimicrobial and anticancer properties. The compound's unique structural features allow it to interact with various biological targets.
Medicine
- Therapeutic Agent : Investigations are ongoing into its potential as a therapeutic agent. The compound's ability to modulate enzyme or receptor activity could lead to significant advancements in drug development.
Industry
- Material Development : Utilized in the development of new materials and chemical processes, contributing to advancements in industrial applications.
Case Studies
Several studies have explored the biological effects of this compound:
| Study Title | Objective | Findings |
|---|---|---|
| Antimicrobial Activity Evaluation (2024) | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) |
| Anticancer Activity Evaluation (2023) | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours) |
| Inflammation Model Study (2025) | Investigate anti-inflammatory properties using LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls |
Summary of Biological Activities
The following table summarizes key biological activities observed in studies involving this compound:
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with N-[1-(2-Aminoethyl)piperidin-4-yl]cyclopropanesulfonamide
Key Differences :
- Substituent on Piperidine: The target compound has a thian-4-yl group, while the analog in features a 2-aminoethyl chain at the piperidine’s 1-position.
- Molecular Weight: The aminoethyl analog (C10H21N3O2S) has a molecular weight of 247.36, whereas the thian-4-yl variant likely has a higher molecular weight due to the thiopyran ring.
Table 1: Structural Comparison
| Feature | Target Compound | N-[1-(2-Aminoethyl)piperidin-4-yl]cyclopropanesulfonamide |
|---|---|---|
| Piperidine Substituent | Thian-4-yl | 2-Aminoethyl |
| Sulfonamide Position | Piperidin-4-yl-methyl | Piperidin-4-yl |
| Molecular Formula (Est.) | C13H22N2O2S2 | C10H21N3O2S |
| Potential Bioactivity | Enzyme inhibition (hypothesized) | Unreported (structural analog) |
Comparison with Fentanyl Analogs ()
Key Differences :
- Core Functional Group : The target compound has a sulfonamide , whereas fentanyl analogs (e.g., 2'-fluoroortho-fluorofentanyl) feature amide linkages and aromatic phenyl groups.
- Substituent Chemistry : Fentanyl derivatives include fluorinated phenethyl groups on piperidine, which enhance μ-opioid receptor binding. In contrast, the thian-4-yl group in the target compound may confer distinct electronic or steric properties, likely redirecting activity away from opioid pathways .
- Pharmacological Profile: Fentanyl analogs are potent opioids, while the sulfonamide in the target compound suggests non-opioid mechanisms, possibly enzyme inhibition or allosteric modulation.
Table 2: Functional Group Impact
| Compound Type | Key Functional Groups | Biological Activity |
|---|---|---|
| Target Compound | Cyclopropanesulfonamide, Thian-4-yl | Hypothesized enzyme inhibition |
| Fentanyl Analogs | Amide, Fluorophenyl | μ-Opioid receptor agonism |
Comparison with Goxalapladib ()
Key Differences :
- Structural Complexity : Goxalapladib (C40H39F5N4O3, MW 718.80) has a 1,8-naphthyridine core and trifluoromethyl biphenyl groups, making it significantly larger and more lipophilic than the target compound.
- Therapeutic Indication : Goxalapladib is an anti-atherosclerosis agent, whereas the target compound’s simpler structure (cyclopropane sulfonamide + thiane) may prioritize solubility and CNS penetration.
- Sulfonamide vs.
Table 3: Pharmacokinetic Considerations
| Parameter | Target Compound | Goxalapladib |
|---|---|---|
| Molecular Weight | ~300–350 (estimated) | 718.80 |
| LogP (Est.) | Moderate (thiane + sulfonamide) | High (polyaromatic, CF3 groups) |
| Therapeutic Area | Undisclosed (enzyme inhibition) | Atherosclerosis |
Research Implications and Limitations
- Structural Insights : The thian-4-yl group’s electron-rich sulfur atom may participate in unique binding interactions, distinguishing the target compound from analogs with alkyl or aryl piperidine substituents.
- Data Gaps : Specific biological data (e.g., IC50, receptor binding assays) for the target compound are absent in the provided evidence, necessitating experimental validation.
Biological Activity
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclopropanesulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 246.34 g/mol. The compound features a cyclopropane sulfonamide moiety, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of thian-4-ylpiperidine with cyclopropanesulfonyl chloride under basic conditions. The process can be optimized for yield and purity through various methods, including solvent selection and temperature control.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties . For instance, a series of piperidine derivatives were evaluated for their antibacterial and antifungal activities, showing promising results against various strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli, S. aureus | 32 µg/mL |
| 3-(4-(substituted)-piperazinyl) derivatives | Various | 16 - 64 µg/mL |
Antitumor Activity
The compound has also been investigated for its antitumor activity . In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, suggesting a potential role in cancer therapy . The mechanism appears to involve the induction of apoptosis in cancer cells, although further studies are required to elucidate the exact pathways involved.
Table 2: Antitumor Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 15 | Apoptosis induction |
| MCF7 (Breast) | 20 | Cell cycle arrest |
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated significant bacterial inhibition at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative treatment option in antimicrobial resistance scenarios .
Case Study 2: Cancer Treatment Potential
A recent investigation into the antitumor effects of this compound involved treating various cancer cell lines with different concentrations over a period of 48 hours. The study found that at an IC50 value of 15 µM against HeLa cells, the compound significantly reduced cell viability compared to untreated controls .
Q & A
Q. What are the recommended synthetic routes for N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclopropanesulfonamide, and what critical parameters influence yield?
The synthesis of piperidine-sulfonamide derivatives typically involves multi-step protocols. Key steps include:
- Intermediate preparation : Formation of the thian-4-yl-piperidine core via coupling reactions (e.g., Buchwald-Hartwig amination or reductive amination) .
- Sulfonamide conjugation : Reaction of cyclopropanesulfonyl chloride with the piperidine intermediate under basic conditions (e.g., DIPEA in DCM) .
- Purification : Column chromatography using gradients of ethyl acetate/hexane or methanol/DCM to isolate the product .
Critical parameters include reaction temperature (optimized between 0°C–40°C), stoichiometry of sulfonyl chloride (1.2–1.5 equivalents), and inert atmosphere for moisture-sensitive steps .
Q. How should researchers characterize the structural integrity and purity of this compound?
Standard analytical workflows include:
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the piperidine-thiane linkage (δ 2.8–3.2 ppm for axial protons) and cyclopropane ring integrity (δ 0.8–1.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks with <2 ppm deviation .
- X-Ray Powder Diffraction (XRPD) and Thermogravimetric Analysis (TGA) : Assess crystallinity and thermal stability, particularly for polymorph screening .
- HPLC-PDA : Purity >95% with UV detection at 210–254 nm .
Q. What safety protocols are essential when handling sulfonamide-containing piperidine derivatives?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential release of HCl gas during sulfonylation .
- Emergency measures : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory distress .
Q. What solvent systems are optimal for recrystallization to achieve high crystallinity?
Q. How can researchers establish preliminary structure-activity relationships (SAR) for this compound?
- In vitro assays : Screen against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR binding assays .
- Analog synthesis : Modify the cyclopropane ring (e.g., substituents at C2/C3) or piperidine N-substituents to assess steric/electronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay platforms?
- Assay validation : Compare results across orthogonal platforms (e.g., cell-free vs. cell-based assays) to rule out false positives .
- Buffer optimization : Adjust ionic strength (50–200 mM NaCl) and detergent concentrations (0.01–0.1% Tween-20) to minimize nonspecific binding .
- Meta-analysis : Use cheminformatics tools (e.g., Schrӧdinger’s QikProp) to correlate logP and solubility with assay variability .
Q. What strategies optimize palladium-catalyzed coupling reactions in complex heterocyclic systems?
- Ligand screening : Test bidentate ligands (XPhos, SPhos) to improve catalytic efficiency in Suzuki-Miyaura couplings .
- Microwave-assisted synthesis : Reduce reaction time (10–30 minutes vs. 24 hours) while maintaining yields >80% .
- Byproduct mitigation : Add molecular sieves (3Å) to absorb water in Stille couplings .
Q. How should unexpected byproducts in multi-step synthesis be interpreted?
- LC-MS profiling : Identify masses corresponding to dechlorinated intermediates or sulfonamide hydrolysis products .
- Mechanistic studies : Use deuterated solvents (DMSO-d6) to track proton transfer steps in intermediates .
- Computational modeling : Employ DFT calculations (Gaussian 16) to predict thermodynamic stability of byproducts .
Q. How can target engagement in cellular models be validated using structural analogs?
Q. How to address discrepancies between computational predictions and experimental binding affinities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
